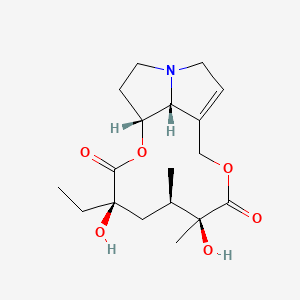
Bisline
Overview
Description
Bisline, also known as 4,4’-bis(2H,3H)-furoxan-5(4H)-one, is a heterocyclic compound with the molecular formula C18H27NO6 and a molecular weight of 353.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisline typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate dinitro compounds, which are then reduced to form the furoxan ring structure. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions where the precursors are mixed in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is usually purified through crystallization or chromatography techniques to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Bisline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The compound can be reduced to form simpler structures or to modify its functional groups.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furoxan derivatives, while reduction can lead to the formation of simpler heterocyclic compounds.
Scientific Research Applications
Bisline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Bisline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, this compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
Comparison with Similar Compounds
Furoxan: Another heterocyclic compound with similar structural features.
Nitrofurazone: A compound with antimicrobial properties.
Benzofuroxan: A related compound with potential biological activities.
Comparison: Bisline is unique due to its specific furoxan ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)9-11(2)17(3,22)15(20)24-10-12-5-7-19-8-6-13(14(12)19)25-16(18)21/h5,11,13-14,22-23H,4,6-10H2,1-3H3/t11-,13-,14-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJRTVIGIAAJPX-GPBKISAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952624 | |
| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30258-28-7 | |
| Record name | Bisline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030258287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4ALZ3HDK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bisline and how is it related to isoline?
A1: this compound (C18H27NO6) is a pyrrolizidine alkaloid. It is a deacetylated metabolite of isoline, another pyrrolizidine alkaloid. This means this compound is formed when an acetyl group (CH3CO) is removed from isoline. [, ]
Q2: How is this compound metabolized in rodents?
A2: Studies using rat and mouse liver microsomes demonstrate that this compound is further metabolized into this compound lactone. This reaction is primarily catalyzed by microsomal esterase(s), not by cytochrome P450 enzymes. Interestingly, the specific esterase(s) involved and their sensitivity to inhibitors differ between rat and mouse liver microsomes. [, , ]
Q3: Why is the metabolism of isoline to this compound significant for its toxicity?
A3: Research suggests that the rapid deacetylation of isoline to this compound by hepatic esterases plays a crucial role in detoxifying isoline in rodents. Inhibiting these esterases actually enhances the hepatotoxicity induced by isoline. This indicates that this compound is less toxic than its parent compound, isoline. []
Q4: What analytical techniques are used to study this compound?
A4: High-performance liquid chromatography (HPLC) is a key technique used for the simultaneous determination of isoline and its metabolites, including this compound and this compound lactone. This method allows researchers to monitor the metabolism of isoline and quantify the formation of its metabolites in vitro. []
Q5: What is the original source of this compound?
A5: While this compound is primarily studied as a metabolite of isoline, its structure was first suggested in a study on alkaloids isolated from the plant Senecio othonniformis Fourcade. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


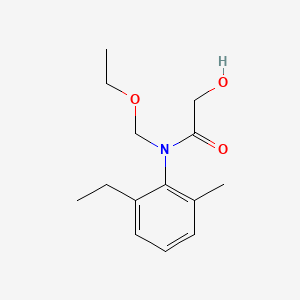


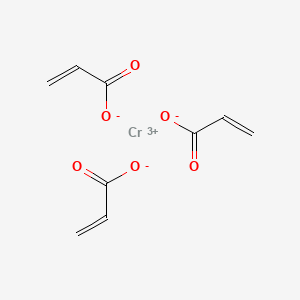
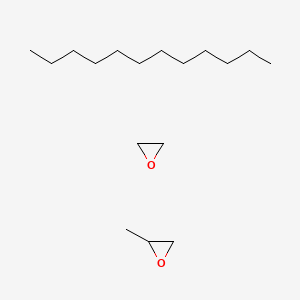
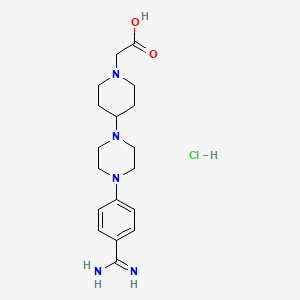

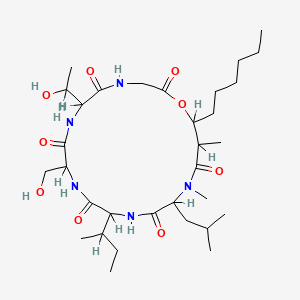
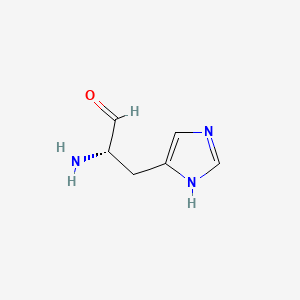

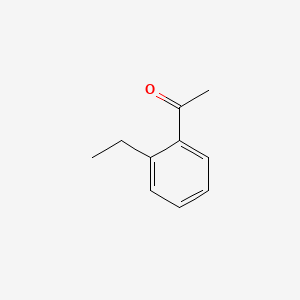
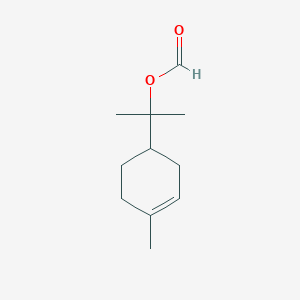
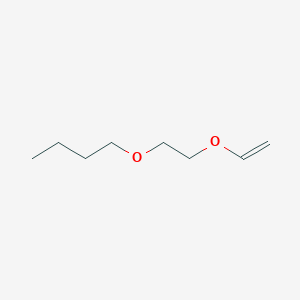
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)
